molecular formula C15H13ClN2O4S B410799 N-(2-chloro-5-nitrophenyl)-2-methoxy-4-(methylsulfanyl)benzamide CAS No. 335204-78-9

N-(2-chloro-5-nitrophenyl)-2-methoxy-4-(methylsulfanyl)benzamide

Cat. No.: B410799
CAS No.: 335204-78-9
M. Wt: 352.8g/mol
InChI Key: DHMAAQNUEWQZOE-UHFFFAOYSA-N
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Description

N-(2-chloro-5-nitrophenyl)-2-methoxy-4-(methylsulfanyl)benzamide: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a chloro-nitrophenyl group, a methoxy group, and a methylsulfanyl group attached to a benzamide core. Its molecular formula is C14H11ClN2O3S, and it has a molecular weight of approximately 322.77 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-5-nitrophenyl)-2-methoxy-4-(methylsulfanyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-5-nitroaniline with 2-methoxy-4-methylsulfanylbenzoic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-(2-chloro-5-nitrophenyl)-2-methoxy-4-(methylsulfanyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, N-(2-chloro-5-nitrophenyl)-2-methoxy-4-(methylsulfanyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural features enable it to interact with specific enzymes, potentially leading to the development of new therapeutic agents .

Medicine: In medicine, derivatives of this compound are explored for their potential pharmacological activities. For example, modifications of the nitro and chloro groups can lead to compounds with antimicrobial or anticancer properties .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: N-(2-chloro-5-nitrophenyl)-2-methoxy-4-(methylsulfanyl)benzamide is unique due to the presence of both methoxy and methylsulfanyl groups. These functional groups provide additional sites for chemical modifications, enhancing its versatility in various applications. The combination of these groups also contributes to its distinct chemical and biological properties .

Properties

CAS No.

335204-78-9

Molecular Formula

C15H13ClN2O4S

Molecular Weight

352.8g/mol

IUPAC Name

N-(2-chloro-5-nitrophenyl)-2-methoxy-4-methylsulfanylbenzamide

InChI

InChI=1S/C15H13ClN2O4S/c1-22-14-8-10(23-2)4-5-11(14)15(19)17-13-7-9(18(20)21)3-6-12(13)16/h3-8H,1-2H3,(H,17,19)

InChI Key

DHMAAQNUEWQZOE-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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